molecular formula C20H20Cl2N2O7S B2584273 2-(2,4-Dichlorophenoxy)-1-(4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazin-1-yl)ethanone oxalate CAS No. 1351590-43-6

2-(2,4-Dichlorophenoxy)-1-(4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazin-1-yl)ethanone oxalate

Cat. No.: B2584273
CAS No.: 1351590-43-6
M. Wt: 503.35
InChI Key: BWGGNTOPSQNLOW-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenoxy)-1-(4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazin-1-yl)ethanone oxalate is a useful research compound. Its molecular formula is C20H20Cl2N2O7S and its molecular weight is 503.35. The purity is usually 95%.
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Biological Activity

The compound 2-(2,4-Dichlorophenoxy)-1-(4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazin-1-yl)ethanone oxalate is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies to present a comprehensive view of its pharmacological properties.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C19_{19}H19_{19}Cl2_{2}N3_{3}O4_{4}S
  • Molecular Weight : 433.34 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential as an anti-inflammatory and analgesic agent. The following sections detail specific activities observed in various studies.

Anti-inflammatory Activity

Research indicates that compounds with similar structures exhibit significant anti-inflammatory properties. For instance, derivatives of thiophene and phenoxy compounds have shown strong inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.

Key Findings:

  • Inhibition of COX Enzymes : Similar compounds have demonstrated IC50_{50} values indicating potent inhibition of COX enzymes, suggesting that the target compound may exhibit comparable activity.
  • Carrageenan-Induced Inflammation : Studies involving carrageenan-induced paw edema in rats have shown that related compounds significantly reduce inflammation, thereby supporting the hypothesis that this compound may also possess similar properties .

Analgesic Activity

The analgesic potential of compounds related to this structure has been explored extensively. The presence of a piperazine ring is often associated with pain relief mechanisms.

Case Studies:

  • Piperazine Derivatives : A study on piperazine derivatives indicated that modifications in their structure could enhance analgesic effects, potentially applicable to our compound .
  • Comparison with Standard Analgesics : Compounds with similar functional groups have been tested against standard analgesics like acetylsalicylic acid, showing superior efficacy in some cases .

Antimicrobial Activity

Emerging research suggests that the presence of a thiophene moiety can enhance antimicrobial properties. This is particularly relevant for drug development targeting resistant strains of bacteria.

Research Insights:

  • In Vitro Studies : Compounds similar to the target have shown activity against various bacterial strains, indicating potential for broad-spectrum antimicrobial applications.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the phenoxy and thiophene rings can lead to enhanced potency or selectivity.

ModificationEffect on Activity
Substitution on the thiophene ringIncreased antimicrobial activity
Variations in piperazine substitutionEnhanced analgesic effects

Properties

IUPAC Name

2-[4-[2-(2,4-dichlorophenoxy)acetyl]piperazin-1-yl]-1-thiophen-2-ylethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N2O3S.C2H2O4/c19-13-3-4-16(14(20)10-13)25-12-18(24)22-7-5-21(6-8-22)11-15(23)17-2-1-9-26-17;3-1(4)2(5)6/h1-4,9-10H,5-8,11-12H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWGGNTOPSQNLOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)C2=CC=CS2)C(=O)COC3=C(C=C(C=C3)Cl)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20Cl2N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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